N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride
Overview
Description
“N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1078162-97-6 . It has a molecular weight of 244.74 and is a powder in physical form . The IUPAC name for this compound is N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride .
Synthesis Analysis
The synthesis of thiazolidine derivatives, such as “N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride”, involves the reaction of l-cysteine hydrochloride monohydrate with substituted benzaldehyde in the presence of sodium bicarbonate . This leads to the formation of 2-(substituted phenyl) thiazolidine-4-carboxylic acids .Molecular Structure Analysis
The molecular structure of “N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride” is represented by the Inchi Code: 1S/C10H12N2OS.ClH/c13-10(9-6-14-7-11-9)12-8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);1H . This indicates that the compound contains one nitrogen and one sulfur atom .Physical And Chemical Properties Analysis
“N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride” is a powder in physical form . It has a molecular weight of 244.74 . The compound is stored at room temperature .Safety and Hazards
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Mechanism of Action
Mode of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to have varied biological properties . They are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Biochemical Pathways
Thiazolidine motifs are known to show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Result of Action
Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activity .
properties
IUPAC Name |
N-phenyl-1,3-thiazolidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS.ClH/c13-10(9-6-14-7-11-9)12-8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVLUWOKVDADLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)NC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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